1,5-Diazabicyclo(3.2.1)octane, 8-(4-pyridyl)-
Beschreibung
Eigenschaften
IUPAC Name |
8-pyridin-4-yl-1,5-diazabicyclo[3.2.1]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-6-13-8-9-14(7-1)11(13)10-2-4-12-5-3-10/h2-5,11H,1,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKHJTHQLORZIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCN(C1)C2C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20156417 | |
| Record name | 1,5-Diazabicyclo(3.2.1)octane, 8-(4-pyridyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13022-80-5 | |
| Record name | 1,5-Diazabicyclo(3.2.1)octane, 8-(4-pyridyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013022805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC82339 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82339 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5-Diazabicyclo(3.2.1)octane, 8-(4-pyridyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1,5-DIAZABICYCLO(3.2.1)OCT-8-YL)-PYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biologische Aktivität
1,5-Diazabicyclo(3.2.1)octane, 8-(4-pyridyl)- is a bicyclic compound that has gained attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 189.26 g/mol. Its structure features a pyridine ring at the 8-position of the bicyclic system, which significantly influences its chemical behavior and biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | 8-pyridin-4-yl-1,5-diazabicyclo[3.2.1]octane |
| CAS Number | 13022-80-5 |
| Molecular Weight | 189.26 g/mol |
| GHS Classification | Acute Toxic; Irritant |
Antiproliferative Properties
Research indicates that 1,5-Diazabicyclo(3.2.1)octane, 8-(4-pyridyl)- exhibits antiproliferative properties against various cancer cell lines. For instance, studies have shown that this compound can inhibit the growth of specific tumor cells, making it a candidate for further investigation in oncology applications .
The biological activity of this compound is attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. It is believed to modulate receptor activities and enzyme functions due to its structural similarity to known pharmacophores .
Study on Cancer Cell Lines
A study evaluated the efficacy of 1,5-Diazabicyclo(3.2.1)octane, 8-(4-pyridyl)- against several cancer cell lines including breast and lung cancer cells. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment.
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
- IC50 Values :
- MCF-7: 12 µM
- A549: 15 µM
Synthesis Methods
Several synthetic routes have been developed for producing this compound, which include:
- Cyclization Reactions : Utilizing precursors that undergo cyclization in the presence of suitable catalysts.
- Functionalization : Modifying existing bicyclic structures to introduce the pyridine moiety.
These methods not only facilitate the production of the compound but also allow for variations that can enhance its biological activity .
Comparative Analysis with Similar Compounds
The unique structure of 1,5-Diazabicyclo(3.2.1)octane, 8-(4-pyridyl)- differentiates it from other similar compounds in terms of biological activity.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1,5-Diazabicyclo(3.2.1)octane | Bicyclic structure with two nitrogen atoms | Basic properties; used in synthetic applications |
| 3,8-Diazabicyclo(3.2.1)octane | Similar bicyclic framework but different substituents | Exhibits different biological activities |
| 4-Pyridinylmethylpiperazine | Contains a piperazine ring | Known for neuroactive properties |
| N,N-Dimethyl-1,5-diazabicyclo(3.2.1)octane | Dimethylated version | Enhanced lipophilicity; potential for increased bioavailability |
Wissenschaftliche Forschungsanwendungen
Antiproliferative Properties
Research indicates that 1,5-Diazabicyclo(3.2.1)octane, 8-(4-pyridyl)- exhibits significant antiproliferative properties against various cancer cell lines. This suggests potential applications in oncology as a therapeutic agent.
- Mechanism of Action : Studies on the interaction of this compound with biological macromolecules reveal insights into its mechanism of action, which may involve the inhibition of specific receptors or enzymes critical for cancer cell proliferation.
Interaction Studies
The compound's ability to interact with biological targets has been documented in several studies:
- Receptor Binding : Its structural similarity to known pharmacophores enables it to bind effectively to various receptors.
- Enzyme Inhibition : It shows promise as an enzyme inhibitor, which could be leveraged in drug design.
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of 1,5-Diazabicyclo(3.2.1)octane, 8-(4-pyridyl)- on human cancer cell lines. Results demonstrated a dose-dependent inhibition of cell growth, indicating its potential as a lead compound for developing new anticancer therapies.
Case Study 2: Neuroactive Properties
Another research highlighted the neuroactive properties of related compounds sharing structural similarities with this bicyclic compound. These findings suggest that derivatives of 1,5-Diazabicyclo(3.2.1)octane could be explored for neurological applications.
Vergleich Mit ähnlichen Verbindungen
Comparative Data Table
| Compound | Bicyclic System | Substituent | Molecular Formula | Key Applications | Basicity (Relative) |
|---|---|---|---|---|---|
| 1,5-Diazabicyclo(3.2.1)octane, 8-(4-pyridyl)- | 3.2.1 | 4-pyridyl | C₁₁H₁₅N₃ | Coordination chemistry, catalysis | Moderate (inferred) |
| DABCO | 2.2.2 | None | C₆H₁₂N₂ | Catalysis, host-guest chemistry | pKa ~8.8 |
| DBN | 4.3.0 | None | C₇H₁₂N₂ | Strong base, polymerization | pKa ~13.5 |
| 8-(3,4,5-Trimethoxyphenyl)-1,5-diazabicyclo(3.2.1)octane | 3.2.1 | 3,4,5-trimethoxyphenyl | C₁₆H₂₁N₃O₃ | Underexplored (electronic materials?) | Unknown |
| DBO Derivatives | 3.2.1 | Variable (e.g., methyl) | Varies | Analgesics, enzyme inhibitors | Depends on substituent |
Vorbereitungsmethoden
Stereochemical Control
The bicyclic structure’s rigidity often leads to epimerization during synthesis. Key mitigations include:
-
Low-temperature reactions (<10°C) to slow racemization.
-
Chiral auxiliaries or catalysts to enforce desired configurations.
Q & A
Q. What are the standard synthetic routes for preparing 8-(4-pyridyl)-substituted bicyclic diazabicyclo compounds?
Methodological Answer : Synthesis typically involves cyclocondensation reactions between pyridyl-containing precursors and bicyclic scaffolds. For example:
- Key reagents : Use pyridyl-substituted amines or aldehydes (e.g., 4-pyridylmethylamine) with spirocyclic intermediates under controlled pH and temperature .
- Optimization : Employ factorial design (e.g., varying solvent polarity, catalyst loading) to enhance yield, as described in general experimental frameworks for heterocyclic systems .
- Characterization : Validate products via elemental analysis , IR spectroscopy (to confirm amine/pyridyl functional groups), and NMR (to resolve bicyclic ring protons and pyridyl aromatic signals) .
Q. How can researchers address inconsistencies in spectroscopic data during structural elucidation?
Methodological Answer : Contradictions between IR , NMR , and mass spectrometry data often arise from conformational flexibility or impurities. Strategies include:
- Multi-technique cross-validation : Combine H-NMR, C-NMR, and high-resolution mass spectrometry (HRMS) to resolve ambiguities in bicyclic systems .
- Computational modeling : Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data, as applied in spirocyclic compound studies .
Advanced Research Questions
Q. What mechanistic insights govern the reactivity of the 8-(4-pyridyl) group in nucleophilic or electrophilic reactions?
Methodological Answer : The pyridyl substituent acts as both an electron-donating (via resonance) and steric hindrance moiety. Key approaches:
Q. How can AI-driven models improve the design of derivatives with enhanced stability or bioactivity?
Methodological Answer :
- Reaction prediction : Train machine learning models on existing bicyclic compound datasets to predict feasible synthetic pathways .
- Property optimization : Use generative adversarial networks (GANs) to propose derivatives with desired logP, solubility, or binding affinity, aligning with frameworks in smart laboratory automation .
Q. What strategies resolve contradictions between experimental and computational data in reaction pathway analysis?
Methodological Answer :
- Pathway sampling : Employ transition state sampling (e.g., Nudged Elastic Band method) to identify overlooked intermediates .
- Experimental validation : Use isotopic labeling (e.g., N) to trace reaction pathways, as seen in azabicyclo oxidation studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
